molecular formula C9H9FO3 B2695608 methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate CAS No. 63096-35-5

methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate

Cat. No.: B2695608
CAS No.: 63096-35-5
M. Wt: 184.166
InChI Key: BLBFLHCCPUAXDL-QMMMGPOBSA-N
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Description

Methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and an ester functional group

Scientific Research Applications

Methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of (2S)-2-(4-fluorophenyl)-2-oxoacetate.

    Reduction: Formation of (2S)-2-(4-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(4-methylphenyl)-2-hydroxyacetate

Uniqueness

Methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable building block in pharmaceutical and chemical research.

Properties

IUPAC Name

methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBFLHCCPUAXDL-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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